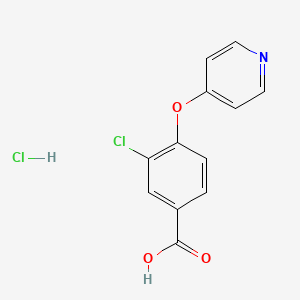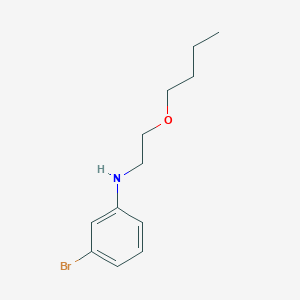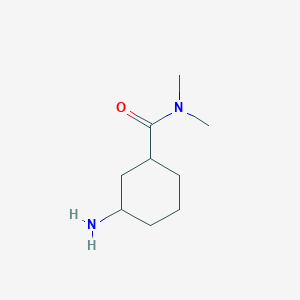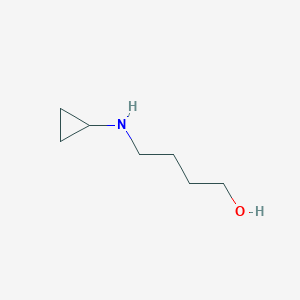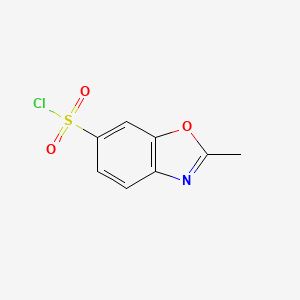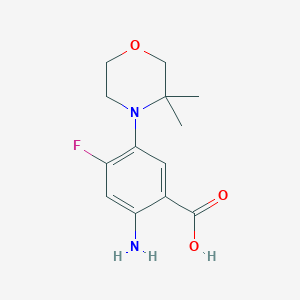
2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid
説明
2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, also known as 4-Fluoro-3,3-dimethylmorpholin-4-yl-2-amino-5-benzoic acid (FDMB), is an organic compound with a wide range of applications in scientific research. FDMB is a small molecule with a molecular weight of 234.22 g/mol, and has a melting point of 145-148°C. FDMB is a useful reagent for a variety of organic reactions, including the synthesis of peptides, proteins, and nucleic acids. It is also used as a catalyst for enzyme-catalyzed reactions and as a substrate for a variety of enzyme-catalyzed reactions.
科学的研究の応用
Antitumor Activities of Derivatives
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, related to 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, were synthesized and evaluated for antitumor activities against various human cancer cell lines. These derivatives exhibited moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a known anticancer agent (Fang et al., 2016).
Quinoline Derivatives as Fluorophores in Biochemistry and Medicine
- Quinoline derivatives, including those similar to 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Amino Acid Prodrugs of Antitumor Benzothiazoles
- Amino acid conjugation, similar to the structure of 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, has been used to overcome limitations posed by the lipophilicity of antitumor benzothiazoles. These prodrugs showed potential for clinical evaluation due to their effective plasma concentrations and manageable toxic side effects (Bradshaw et al., 2002).
Synthesis of Heterocyclic Cores Using Multi-Component Condensation
- Novel synthesis methods using multi-component condensation, akin to the structure of 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, have provided access to a range of heterocyclic cores, including indazolinones, benzazepines, and benzoxazepines, which are significant in biological research (Tempest et al., 2001).
Antimicrobial Activity of Derivatives
- Compounds containing structures related to 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, have been studied for antimicrobial potency. Some of these compounds exhibited promising activity in inhibiting microbial growth (Janakiramudu et al., 2017).
特性
IUPAC Name |
2-amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2)7-19-4-3-16(13)11-5-8(12(17)18)10(15)6-9(11)14/h5-6H,3-4,7,15H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZKIPIULPDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=C(C=C(C(=C2)C(=O)O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid | |
CAS RN |
1334146-88-1 | |
| Record name | 2-amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
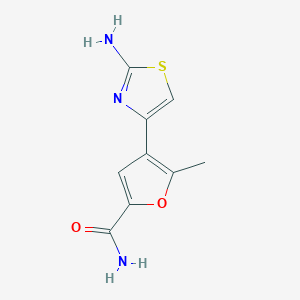
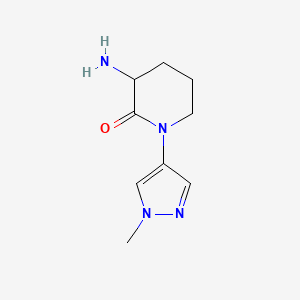
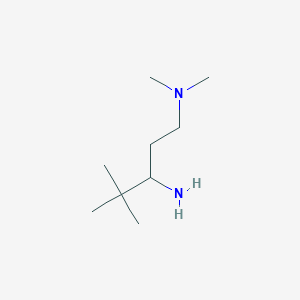
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
